Dexelvucitabine
Vue d'ensemble
Description
Dexelvucitabine est un analogue nucléosidique de la cytidine et un inhibiteur de la transcriptase inverse. Il a été initialement développé en tant qu'agent expérimental pour la prise en charge de l'infection par le virus de l'immunodéficience humaine. This compound inhibe la réplication du virus de l'immunodéficience humaine de type 1 in vitro .
Applications De Recherche Scientifique
Chimie : En tant qu'analogue nucléosidique, il est utilisé dans des études liées à la chimie des acides nucléiques et au développement d'agents antiviraux.
Biologie : Il est utilisé dans la recherche sur la réplication virale et les mécanismes d'action des inhibiteurs de la transcriptase inverse nucléosidique.
Médecine : Dexelvucitabine a été étudié pour son utilisation potentielle dans le traitement de l'infection par le virus de l'immunodéficience humaine. .
Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme transcriptase inverse du virus de l'immunodéficience humaine de type 1. Cette enzyme est responsable de la réplication de l'ARN viral en ADN, une étape cruciale du cycle de vie viral. En inhibant cette enzyme, le this compound empêche la réplication du virus et réduit la charge virale chez les personnes infectées .
Mécanisme D'action
Target of Action
Dexelvucitabine primarily targets the Reverse transcriptase/RNaseH in the Human immunodeficiency virus 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiviral drugs.
Mode of Action
As a cytidine nucleoside analog and nucleoside reverse transcriptase inhibitor , this compound integrates into the viral DNA during replication. It inhibits the action of the reverse transcriptase enzyme, thereby preventing the virus from replicating its genetic material and proliferating .
Biochemical Pathways
It is known that the drug interferes with the viral replication process, which is a critical pathway for the survival and proliferation of hiv-1 .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 replication . By blocking the action of the reverse transcriptase enzyme, it prevents the virus from replicating its genetic material, thereby reducing the viral load and slowing the progression of the disease .
Analyse Biochimique
Biochemical Properties
Dexelvucitabine plays a significant role in biochemical reactions as a nucleoside reverse transcriptase inhibitor. It inhibits the replication of HIV-1 by interacting with the reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA from RNA. This interaction is crucial for its antiviral activity. This compound also interacts with other biomolecules such as cellular kinases, which phosphorylate the compound to its active triphosphate form .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In HIV-infected cells, it inhibits viral replication, leading to a decrease in viral load. This compound influences cell signaling pathways by interfering with the reverse transcription process, which is essential for viral replication. Additionally, this compound can impact gene expression and cellular metabolism by integrating into the host cell’s DNA, leading to potential cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into the viral DNA during reverse transcription. Once phosphorylated to its active form, this compound triphosphate competes with natural nucleotides for incorporation into the viral DNA. This incorporation results in chain termination, effectively halting viral replication. This compound also inhibits the activity of the reverse transcriptase enzyme, further preventing the synthesis of viral DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound can maintain its antiviral activity for extended periods in vitro. Its long-term effects on cellular function, including potential cytotoxicity, have been a concern, leading to the discontinuation of its development .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it has shown efficacy in reducing viral load. At higher doses, this compound has been associated with toxic effects, including hyperlipasemia and potential damage to pancreatic cells. These adverse effects highlight the importance of determining the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phosphorylation by cellular kinases to form its active triphosphate metabolite, which is essential for its antiviral activity. The compound is also subject to deamination and other metabolic processes that can influence its efficacy and toxicity. Understanding these pathways is crucial for optimizing its therapeutic use .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It relies on nucleoside transporters for cellular uptake and is distributed to different cellular compartments where it exerts its antiviral effects. The compound’s distribution can affect its localization and accumulation, influencing its overall efficacy and potential toxicity .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it integrates into the host cell’s DNA. This localization is critical for its antiviral activity, as it allows the compound to interfere with viral replication. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Méthodes De Préparation
La voie de synthèse du dexelvucitabine implique la préparation de la 2',3'-didéhydro-2',3'-didésoxy-5-fluorocytidine. Les conditions réactionnelles comprennent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir les transformations chimiques souhaitées. Les méthodes de production industrielle du this compound impliqueraient probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Dexelvucitabine subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Comparaison Avec Des Composés Similaires
Dexelvucitabine est similaire à d'autres inhibiteurs de la transcriptase inverse nucléosidique, tels que la lamivudine et la zidovudine. Il possède des caractéristiques structurelles uniques, notamment la présence d'un atome de fluor et d'un cycle de dihydrofurane, qui contribuent à ses propriétés chimiques spécifiques et à son mécanisme d'action. Parmi les autres composés similaires, on peut citer :
Lamivudine : Un inhibiteur de la transcriptase inverse nucléosidique utilisé dans le traitement des infections par le virus de l'immunodéficience humaine et le virus de l'hépatite B.
Zidovudine : Un autre inhibiteur de la transcriptase inverse nucléosidique utilisé dans le traitement de l'infection par le virus de l'immunodéficience humaine
La singularité du this compound réside dans sa structure chimique spécifique et son application potentielle, bien que finalement infructueuse, dans le traitement de l'infection par le virus de l'immunodéficience humaine.
Propriétés
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-13(9(15)12-8(6)11)7-2-1-5(4-14)16-7/h1-3,5,7,14H,4H2,(H2,11,12,15)/t5-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBKFSPNDWWPSL-CAHLUQPWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158678 | |
Record name | Dexelvucitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134379-77-4 | |
Record name | Reverset | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134379-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexelvucitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134379774 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexelvucitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12470 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dexelvucitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20158678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXELVUCITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU8SPJ271W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.